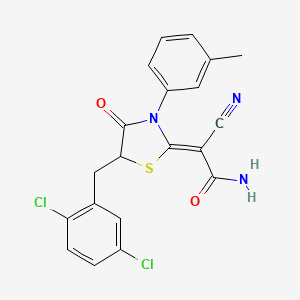
(3,4-dimethylphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethylphenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
Compounds bearing pyrazole derivatives, such as those synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have demonstrated significant antimicrobial and anticancer activities. These compounds, characterized by IR, NMR, Mass spectra, and Elemental analysis, exhibited higher anticancer activity compared to doxorubicin, a reference drug. Notably, most of these compounds possess good to excellent antimicrobial properties (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including pyrazole and isoxazole derivatives, has been a focal point of research due to their biological and pharmacological activities. For instance, the synthesis of 1-(4,5-dihydro-3,6-dimethyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3aH-indazol-5-yl)methanone derivatives has been reported, with these compounds being novel and not previously described in the literature. Their structural confirmation through spectroscopic methods points towards their potential in scientific research (Baliram S. Hote, & P. Lokhande, 2014).
Therapeutic Agents
Derivatives synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, such as N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, have shown promising therapeutic properties. These derivatives are known for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting the diverse scientific applications of such compounds (Sandra M. Bonilla-Castañeda et al., 2022).
Anticancer Mechanisms
Compounds like LFZ-4-46, a tetrahydroisoquinoline derivative with a pyrazolidine moiety, have been synthetically prepared and studied for their anticancer effects and potential mechanisms on human breast and prostate cancer cells. The study explored the compound's viability effects on cancer cells, DNA damage, cell cycle, apoptosis, mitochondrial membrane potential, and expression of related proteins. Such research underscores the potential of structurally similar compounds in cancer treatment through diverse molecular mechanisms (Lili Xu et al., 2021).
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-15-8-9-17(10-16(15)2)22(26)25-13-18-6-4-5-7-20(18)21(14-25)19-11-23-24(3)12-19/h4-12,21H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCAIJLMFZKMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)
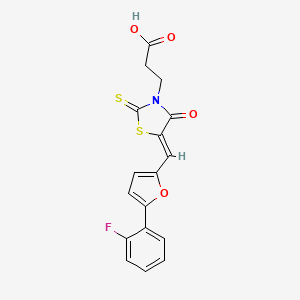
![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)
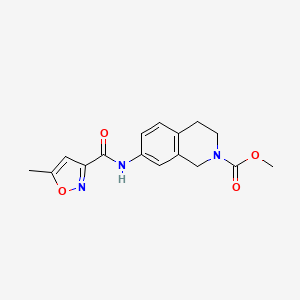
![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)
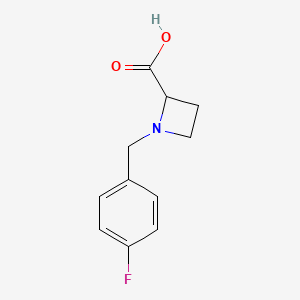
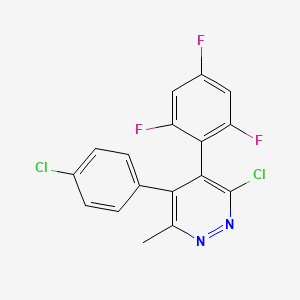
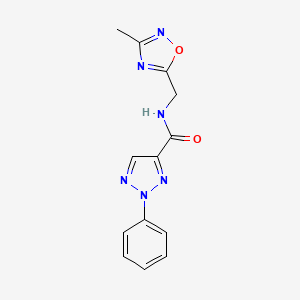
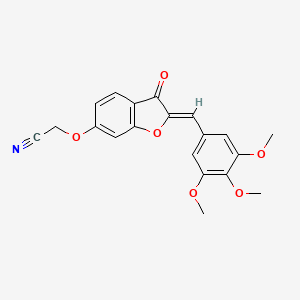
![1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2846038.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)
